2-(7-chloro-1H-indol-3-yl)acetonitrile

Vue d'ensemble

Description

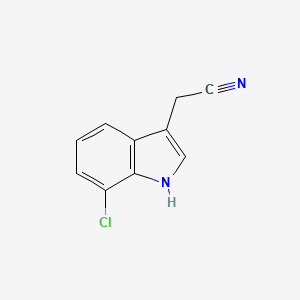

2-(7-Chloro-1H-indol-3-yl)acetonitrile is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and this particular compound features a chlorine atom at the 7th position of the indole ring, along with an acetonitrile group attached to the 3rd position. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-chloro-1H-indol-3-yl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 7-chloroindole as the starting material.

Nucleophilic Substitution: The indole nitrogen is then reacted with chloroacetonitrile under nucleophilic substitution conditions to form the desired product.

Purification: The reaction mixture is purified using standard techniques such as recrystallization or column chromatography to isolate the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the indole's 7-position enables nucleophilic substitution under specific conditions.

Example Reaction

Replacement of chlorine with methoxy groups:

-

Reagents: Sodium methoxide (NaOMe) in methanol

-

Conditions: Reflux at 65°C for 12 hours

-

Product: 2-(7-Methoxy-1H-indol-3-yl)acetonitrile

Cyclization Reactions

The nitrile group facilitates cyclization to form fused heterocycles.

Spirocyclization with Nitroalkanes

A phosphoryl chloride-mediated reaction converts nitroethyl intermediates into spirocyclic nitriles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃, DBU | CH₃CN, 80°C, 24 h | Spiro[indole-3,2'-pyrrolidine]-2-carbonitrile | 82% |

This method stabilizes reactive nitronate intermediates, enabling efficient rearrangement .

Multicomponent Reactions

Indole derivatives participate in one-pot syntheses to generate complex architectures.

Formation of Indoloquinazolines

A three-component reaction involving anthranilamide and aldehydes:

-

Catalyst: p-Toluenesulfonic acid (p-TSA)

-

Conditions: Acetonitrile, reflux, 4 hours

-

Product: 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives

Oxidation of the Nitrile Group

Controlled oxidation yields amides or carboxylic acids:

-

Reagent: H₂O₂ in acidic medium

-

Product: 2-(7-Chloro-1H-indol-3-yl)acetamide

-

Note: Over-oxidation to carboxylic acids requires stronger agents like KMnO₄ .

Reduction to Amines

-

Reagent: LiAlH₄

-

Conditions: THF, 0°C to room temperature

-

Product: 2-(7-Chloro-1H-indol-3-yl)ethylamine

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic attacks at the 2-position:

Trifluoromethylation

-

Reagent: Trifluoromethyl ketones

-

Catalyst: K₂CO₃/n-Bu₄PBr in water

-

Product: Trifluoromethyl(indolyl)phenylmethanols

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization:

Suzuki-Miyaura Coupling

Applications De Recherche Scientifique

DYRK1A Inhibition

Recent studies have identified 2-(7-chloro-1H-indol-3-yl)acetonitrile as a promising inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in several neurodegenerative diseases and cancer. The compound was evaluated through molecular docking studies, which suggested that it could serve as a lead compound for developing novel DYRK1A inhibitors. In vitro assays demonstrated that derivatives of this compound exhibited submicromolar activity against DYRK1A, indicating its potential for therapeutic applications in treating conditions associated with this kinase .

Anticancer Activity

The indole scaffold, including this compound, is known for its anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells. For instance, it exhibited an IC50 value of 12.5 µM against MCF7 cells and 15.0 µM against HeLa cells, suggesting its potential as a chemotherapeutic agent .

Bacterial Activity

The compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. In studies, it showed a minimum inhibitory concentration (MIC) of 7.80 µg/mL against S. aureus, while being inactive against Gram-negative bacteria like Escherichia coli. This selective antibacterial activity highlights its potential for developing new antibiotics targeting resistant strains .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 7.80 µg/mL |

| This compound | Escherichia coli | Not active |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown moderate antifungal activity against Candida albicans. This broad spectrum of antimicrobial activity suggests that this compound could be useful in treating infections caused by both bacterial and fungal pathogens .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Binding Affinity : The indole structure allows for high-affinity binding to multiple receptors and enzymes.

- Biochemical Pathways : The compound is believed to influence several biochemical pathways, which may lead to its observed anticancer and antimicrobial effects .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of indole derivatives with acetonitrile under specific conditions to yield high purity products. Its molecular formula is C10H7ClN2, with a molecular weight of approximately 190.63 g/mol .

Mécanisme D'action

2-(7-Chloro-1H-indol-3-yl)acetonitrile is structurally similar to other indole derivatives, such as 2-(7-chloro-1H-indol-3-yl)ethan-1-amine and 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid. its unique acetonitrile group distinguishes it from these compounds, providing different chemical reactivity and biological activity.

Comparaison Avec Des Composés Similaires

2-(7-chloro-1H-indol-3-yl)ethan-1-amine

2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid

7-chloroindole

Activité Biologique

2-(7-chloro-1H-indol-3-yl)acetonitrile, with the CAS number 221377-37-3, is an indole derivative that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

- Molecular Formula : CHClN

- Molecular Weight : 190.63 g/mol

- Structural Characteristics : The compound features a chloro group at the 7-position of the indole ring, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of substituted indoles with acetonitrile under appropriate conditions. The synthetic route can influence the yield and purity of the final product, which is crucial for subsequent biological evaluations.

Kinase Inhibition

One of the primary areas of interest in studying this compound is its role as a DYRK1A inhibitor . DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A) is implicated in various cellular processes, including cell proliferation and differentiation.

Research indicates that this compound exhibits micromolar to submicromolar IC values against DYRK1A, suggesting potent inhibitory activity. Specifically, in vitro assays showed that it inhibited DYRK1A activity with IC values in the low micromolar range, demonstrating its potential as a therapeutic agent in conditions where DYRK1A is dysregulated .

Selectivity and Off-target Effects

While evaluating selectivity against related kinases such as CLK1 and GSK-3, it was found that this compound exhibited some off-target activity against CLK1. However, modifications to the compound's structure can enhance selectivity while maintaining potent inhibitory effects on DYRK1A .

Cell Culture Studies

In cell culture experiments using HeLa cells, compounds derived from this compound demonstrated minimal cytotoxicity at concentrations well above their IC values for DYRK1A inhibition. This suggests that these compounds can effectively inhibit DYRK1A without adversely affecting cell viability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that substituents at specific positions on the indole ring significantly influence biological activity. For instance:

| Compound Modification | Effect on DYRK1A Activity |

|---|---|

| Replacement of Cl with Br or I | Increased inhibition |

| Addition of phenyl group at position 2 | Enhanced potency (double-digit nanomolar IC) |

| Removal of Cl or methyl substitution | Decreased activity by at least tenfold |

These findings underscore the importance of halogen bonding and steric factors in ligand-receptor interactions .

Propriétés

IUPAC Name |

2-(7-chloro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEMFYCURAAFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441702 | |

| Record name | 2-(7-chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221377-37-3 | |

| Record name | 2-(7-chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.